![molecular formula C24H17ClN2O4S B10888140 3-[(Z)-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B10888140.png)
3-[(Z)-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenyl 4-chlorobenzoate
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Overview
Description
3-({2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-CHLOROBENZOATE is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-CHLOROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under controlled conditions to form the thiazole ring.
Imination: The thiazole derivative is then subjected to imination using 4-methoxybenzaldehyde to introduce the imino group.
Esterification: The final step involves esterification with 4-chlorobenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the thiazole and chlorobenzoate moieties.
4-Methoxyphenylacetonitrile: Similar methoxyphenyl group but different functional groups.
2-(4-Chlorophenyl)ethylamine: Contains the chlorophenyl group but lacks the thiazole and methoxyphenyl groups.
Uniqueness
3-({2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-CHLOROBENZOATE is unique due to its combination of a thiazole ring, methoxyphenyl group, and chlorobenzoate ester
Properties
Molecular Formula |
C24H17ClN2O4S |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
[3-[(Z)-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H17ClN2O4S/c1-30-19-11-9-18(10-12-19)26-24-27-22(28)21(32-24)14-15-3-2-4-20(13-15)31-23(29)16-5-7-17(25)8-6-16/h2-14H,1H3,(H,26,27,28)/b21-14- |
InChI Key |
IYYGSRIXIJPDKI-STZFKDTASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
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